molecular formula C17H17Cl2N3OS B15309407 N-(2-aminoethyl)-N-[(3-chlorophenyl)methyl]-1,3-benzothiazole-2-carboxamidehydrochloride

N-(2-aminoethyl)-N-[(3-chlorophenyl)methyl]-1,3-benzothiazole-2-carboxamidehydrochloride

Cat. No.: B15309407
M. Wt: 382.3 g/mol
InChI Key: QKPCBSUBGUAUAN-UHFFFAOYSA-N
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Description

N-(2-aminoethyl)-N-[(3-chlorophenyl)methyl]-1,3-benzothiazole-2-carboxamide hydrochloride is a synthetic organic compound that belongs to the class of benzothiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-aminoethyl)-N-[(3-chlorophenyl)methyl]-1,3-benzothiazole-2-carboxamide hydrochloride typically involves the following steps:

    Formation of Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with carboxylic acids or their derivatives.

    Substitution Reactions:

    Amidation: The final step involves the amidation of the benzothiazole derivative with 2-aminoethylamine to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the aminoethyl group.

    Reduction: Reduction reactions could target the benzothiazole ring or the chlorophenyl group.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the benzothiazole core or the chlorophenyl group.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield N-oxide derivatives, while reduction could lead to dechlorinated or hydrogenated products.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, such as antimicrobial or anticancer activities.

    Industry: Could be used in the development of new materials or as a chemical intermediate.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, benzothiazole derivatives are known to interact with enzymes, receptors, or DNA, leading to various biological effects. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole: The parent compound, known for its wide range of biological activities.

    3-Chlorobenzothiazole: A derivative with similar structural features.

    N-(2-aminoethyl)benzothiazole: Another related compound with potential biological activity.

Uniqueness

N-(2-aminoethyl)-N-[(3-chlorophenyl)methyl]-1,3-benzothiazole-2-carboxamide hydrochloride is unique due to the specific combination of functional groups, which may confer distinct biological properties compared to other benzothiazole derivatives.

Properties

Molecular Formula

C17H17Cl2N3OS

Molecular Weight

382.3 g/mol

IUPAC Name

N-(2-aminoethyl)-N-[(3-chlorophenyl)methyl]-1,3-benzothiazole-2-carboxamide;hydrochloride

InChI

InChI=1S/C17H16ClN3OS.ClH/c18-13-5-3-4-12(10-13)11-21(9-8-19)17(22)16-20-14-6-1-2-7-15(14)23-16;/h1-7,10H,8-9,11,19H2;1H

InChI Key

QKPCBSUBGUAUAN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C(=O)N(CCN)CC3=CC(=CC=C3)Cl.Cl

Origin of Product

United States

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